molecular formula C14H19N3OS B6247063 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 1007229-06-2

3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Katalognummer: B6247063
CAS-Nummer: 1007229-06-2
Molekulargewicht: 277.39 g/mol
InChI-Schlüssel: DSCGHNHMVLSNTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS: EN300-750460) is a bicyclic heterocyclic compound featuring a thienopyridine core substituted with amino, tert-butyl carboxamide, and methyl groups. It serves as a critical synthon in medicinal chemistry for developing kinase inhibitors (e.g., Pim-1) and positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors (M4) . Its synthesis typically involves alkaline hydrolysis of 3-aminothieno[2,3-b]pyridine-2-carbonitrile precursors, followed by functionalization at the 3-amino group .

Eigenschaften

CAS-Nummer

1007229-06-2

Molekularformel

C14H19N3OS

Molekulargewicht

277.39 g/mol

IUPAC-Name

3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C14H19N3OS/c1-7-6-8(2)16-13-9(7)10(15)11(19-13)12(18)17-14(3,4)5/h6H,15H2,1-5H3,(H,17,18)

InChI-Schlüssel

DSCGHNHMVLSNTM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC(C)(C)C)N)C

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Cyclization with N-tert-Butyl Chloroacetamide

The most efficient route involves cyclizing 3-cyano-4,6-dimethylpyridine-2-thione (1 ) with N-tert-butyl chloroacetamide (2 ) under basic conditions (Scheme 1).

Reaction Conditions:

  • Solvent: Anhydrous toluene

  • Base: Potassium hydroxide (1.2 equiv)

  • Temperature: 20–25°C (initial step), reflux (80–110°C) for cyclization

  • Yield: 68–70%

The mechanism proceeds via thiolate displacement of the chloro group in 2 , followed by intramolecular cyclization. The 3-cyano group hydrolyzes to an amine during the reaction, forming the thienopyridine core.

Example Protocol:

  • Step 1: Combine 1 (1.7 g, 5.0 mmol), 2 (1.05 g, 6.0 mmol), and KOH (0.28 g, 5.0 mmol) in toluene.

  • Step 2: Reflux for 2–4 hours, cool, and filter the precipitate.

  • Purification: Recrystallize from ethanol to isolate the product as crystalline solids (m.p. 217–280°C).

Stepwise Ester Hydrolysis and Amide Coupling

An alternative approach involves synthesizing the ethyl ester intermediate (3 ), followed by hydrolysis to the carboxylic acid (4 ) and HATU-mediated coupling with tert-butylamine (Scheme 2).

Reaction Conditions:

  • Ester Hydrolysis: NaOH (2.0 equiv), ethanol/water (3:1), 80°C, 2 h (Yield: 85–90%).

  • Amide Coupling: HATU (1.1 equiv), tert-butylamine (1.5 equiv), DMF, rt, 12 h (Yield: 55–60%).

This method offers flexibility in modifying the amide substituent but incurs lower overall yields due to multi-step losses.

Reaction Optimization

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent TolueneMaximizes cyclization efficiency
Temperature 80–110°CAccelerates ring closure
Base KOH (1.2 equiv)Ensures complete deprotonation

Polar aprotic solvents like DMF reduce yields by promoting side reactions.

Catalytic Enhancements

Introducing triethylamine (0.5 equiv) as a proton scavenger improves yields by 8–10% in cyclization reactions. For HATU couplings, substoichiometric HOAt (1-hydroxy-7-azabenzotriazole) reduces racemization.

Analytical Characterization

Key Spectral Data:

  • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ 2.41 (s, 6H, CH3_3), 1.39 (s, 9H, C(CH3_3)3_3), 7.21 (s, 1H, NH2_2).

  • IR (KBr): 3280 cm1^{-1} (N–H stretch), 1655 cm1^{-1} (C=O amide).

  • Melting Point: 217–218°C (varies with recrystallization solvent).

Industrial-Scale Considerations

Continuous flow reactors enhance scalability by maintaining precise temperature control and reducing reaction times (30% faster than batch). Membrane filtration achieves >99% purity post-cyclization, minimizing chromatography.

Challenges and Contradictions

Discrepancies in 13C^13C NMR signals for the tert-butyl group (observed δ 29.1 vs. calculated δ 28.7) arise from conformational flexibility, resolved via variable-temperature NMR .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thieno[2,3-b]pyridine derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

1. Antiviral Properties
Research indicates that thienopyridine derivatives, including 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, have shown efficacy against viral infections. A patent describes methods for treating viral infections by administering these compounds, suggesting their role as antiviral agents .

2. Inhibition of Ubiquitin-Specific Proteases
Another significant application is as an inhibitor of ubiquitin-specific proteases (USPs), which are involved in various cellular processes including cancer progression and inflammation. The compound's ability to inhibit USP28 and USP25 positions it as a potential therapeutic agent for cancers and autoimmune diseases .

3. Anticancer Activity
The structural properties of thienopyridine derivatives allow them to interact with various biological targets, which may lead to anticancer effects. Studies have indicated that modifications in the thienopyridine structure can enhance their cytotoxicity against cancer cell lines .

Case Studies

Several studies have documented the applications and efficacy of thienopyridine derivatives:

Case Study 1: Antiviral Efficacy
A study demonstrated that specific thienopyridine derivatives exhibited significant antiviral activity against hepatitis C virus (HCV). The mechanism was attributed to their ability to inhibit viral replication through interaction with viral proteins.

Case Study 2: Cancer Treatment
In vitro studies showed that derivatives similar to 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide induced apoptosis in various cancer cell lines. These findings suggest a promising avenue for developing new anticancer therapies targeting specific signaling pathways involved in tumor growth.

Wirkmechanismus

The mechanism of action of 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied. Further research is needed to fully elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of thieno[2,3-b]pyridine-2-carboxamides are highly sensitive to substituent variations. Key derivatives include:

Compound Name Substituents Key Modifications Biological Relevance References
3-Amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide R = tert-butyl Enhanced steric bulk M4 PAM scaffold (replaced by tricyclic cores for improved CYP profile)
3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide R = ethyl Smaller alkyl group Reduced steric hindrance; potential for increased solubility
3-Amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide R = 4-chlorobenzyl Aromatic substituent Improved receptor binding (e.g., M4) but possible toxicity concerns
3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 5-Bromo addition Electrophilic halogen Intermediate for pyridothienopyrimidinones (Pim-1 inhibitors, IC50 ~0.4–3.4 µM)

Key Observations :

  • tert-butyl : Provides metabolic stability but may increase CYP inhibition .
  • Halogens (Br, Cl) : Facilitate further functionalization (e.g., Suzuki coupling) and modulate electronic properties .
  • Aromatic vs. alkyl groups : Influence solubility and receptor selectivity.
Core Modifications: Tricyclic Derivatives

Replacing the bicyclic core with tricyclic systems (e.g., pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine) significantly enhances potency:

Core Structure Pharmacological Profile Advantages Over Parent Compound References
Bicyclic (original) M4 PAM with moderate CYP inhibition Baseline activity (IC50 ~µM range)
Tricyclic (pyrido-thieno-pyrimidine) Low nM potency against M4; reduced CYP inhibition Improved selectivity and pharmacokinetics

Example: The tricyclic derivative 8-chloro-9-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine exhibits >100-fold higher M4 potency (IC50 < 10 nM) compared to the bicyclic parent .

Physicochemical Properties
Property 3-Amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide 3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Melting Point Not reported 260–261°C
Solubility Likely low (tert-butyl hydrophobicity) Moderate (polar carboxamide group)
Spectral Data NMR/IR consistent with carboxamide and amino groups IR: 1666 cm⁻¹ (C=O stretch); 1H NMR confirms Br substitution

Biologische Aktivität

3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C14H19N3OS
  • Molecular Weight : 277.39 g/mol
  • CAS Number : 1007229-06-2
  • Melting Point : 176–177 °C

Synthesis

The synthesis of 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. A common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide in the presence of a base like sodium ethoxide, followed by the introduction of an α-halo ketone to form the thieno[2,3-b]pyridine core. This synthetic route allows for the production of high-purity compounds suitable for biological testing .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Its structure allows it to bind to enzymes or receptors, modulating their activity and resulting in various pharmacological effects. The specific pathways and targets are still under investigation, but preliminary studies suggest its potential as a therapeutic agent in treating inflammatory diseases and possibly other conditions .

In Vitro and In Vivo Studies

Research has indicated that 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide exhibits significant anti-inflammatory properties. For instance, in vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. IC50 values for COX inhibition have been reported in the range of micromolar concentrations .

Additionally, studies on related compounds have shown promising results against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The presence of the tert-butyl group in this compound enhances its lipophilicity compared to similar compounds lacking this group. This feature may improve its ability to penetrate biological membranes and interact with hydrophobic regions of target proteins .

Compound NameStructure CharacteristicsBiological Activity
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamideLacks tert-butyl groupReduced lipophilicity
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acidCarboxylic acid instead of amideDifferent pharmacological profile

Case Studies

  • Anti-inflammatory Activity : A study evaluating various thieno[2,3-b]pyridine derivatives found that modifications similar to those in 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide resulted in significant inhibition of COX enzymes. The most effective derivatives showed IC50 values comparable to established anti-inflammatory drugs .
  • Neuroprotective Effects : Research into related compounds has shown potential neuroprotective effects through AChE inhibition. This suggests that 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide could be explored further for its implications in treating Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 3-amino-N-tert-butyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thienopyridine core formation. Key steps include:

  • Cyanoacetylation : Using methyl thioglycolate and NaOH under microwave irradiation (125°C) to form the sodium carboxylate intermediate .
  • Amide Coupling : Employing HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine in DMF to introduce the tert-butyl group via nucleophilic substitution .
  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and tert-butyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., Mol. Formula: C₁₈H₂₄N₄OS; Exact Mass: 360.17 g/mol) .
  • Infrared (IR) Spectroscopy : Identifies functional groups like the carboxamide (C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during its synthesis?

  • Methodological Answer :

  • Temperature Control : Microwave-assisted synthesis at 125°C reduces side reactions and improves cyclization efficiency (yield increased from 45% to 68% in intermediate steps) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance amide coupling reactivity compared to THF or dichloromethane .
  • Stoichiometry : A 1:1.1 molar ratio of carboxylate intermediate to 4-aminomethylpyridine minimizes excess reagent waste .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound, particularly for antimicrobial or anticancer properties?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values compared to controls .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values. Flow cytometry can assess apoptosis via Annexin V/PI staining .
  • Target Engagement : Fluorescence polarization assays to study binding affinity to kinases (e.g., Pim-1) or GSK-3β .

Q. How do structural modifications at the tert-butyl or amino groups influence the compound's pharmacological profile?

  • Methodological Answer :

  • tert-Butyl Replacement : Replacing tert-butyl with smaller alkyl groups (e.g., methyl) reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., M₄ muscarinic receptors) but may decrease metabolic stability .
  • Amino Group Derivatization : Acylation (e.g., acetyl) or sulfonation of the amino group alters solubility and bioavailability. For example, acetylated derivatives show improved blood-brain barrier penetration in preclinical schizophrenia models .

Q. What strategies can resolve contradictions in reported biological activities of thienopyridine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-referencing datasets from kinase inhibition assays (e.g., Pim-1 vs. GSK-3β selectivity) to identify structure-activity relationship (SAR) outliers .
  • Dose-Response Studies : Testing compounds across a broader concentration range (e.g., 0.1–100 µM) to clarify biphasic effects observed in cytotoxicity assays .
  • Target Validation : CRISPR/Cas9 knockout of suspected molecular targets (e.g., M₄ receptors) in cell lines to confirm mechanism specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.